

# X-ray crystal structure analysis of 2-Bromo-4-fluoro-6-nitroaniline

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## Compound of Interest

Compound Name: 2-Bromo-4-fluoro-6-nitroaniline

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An In-depth Comparative Analysis of the X-ray Crystal Structure of **2-Bromo-4-fluoro-6-nitroaniline** and its Analogs

This guide provides a comprehensive comparison of the crystallographic data of aniline derivatives structurally related to **2-Bromo-4-fluoro-6-nitroaniline**. Due to the absence of publicly available, specific crystallographic data for **2-Bromo-4-fluoro-6-nitroaniline**, this report leverages data from closely related compounds to infer and discuss the potential structural characteristics imparted by its unique substitution pattern. The analysis is supported by detailed experimental protocols and visual workflows to aid researchers, scientists, and drug development professionals in understanding the nuances of crystal structure analysis in this class of compounds.

## Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for several aniline derivatives. This comparative data allows for an analysis of how different substituents influence the crystal packing and molecular geometry. The selected compounds for comparison are 2-Bromo-4,6-dinitroaniline and 2-Bromo-4-nitroaniline.

Parameter	2-Bromo-4,6-dinitroaniline[1][2]	2-Bromo-4-nitroaniline[3][4]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrN <sub>3</sub> O <sub>4</sub>	C <sub>6</sub> H <sub>5</sub> BrN <sub>2</sub> O <sub>2</sub>
Molecular Weight	262.03	217.03
Crystal System	Monoclinic	Orthorhombic
Space Group	P 1 21/n 1	Pna2 <sub>1</sub>
Unit Cell Dimensions	a = 6.6955(2) Å b = 7.7720(2) Å c = 16.0608(4) Å α = 90° β = 95.4182(14)° γ = 90°	a = 11.098(3) Å b = 16.763(4) Å c = 3.9540(9) Å α = 90° β = 90° γ = 90°
Volume (Å <sup>3</sup> )	832.03(4)	735.6(3)
Z	4	4
Temperature (K)	173	296
Radiation	Mo Kα	Mo Kα
Key Intermolecular Interactions	N—H⋯O and C—H⋯O hydrogen bonds, C—Br⋯π interactions, and O⋯Br contacts.[1]	N—H⋯N and N—H⋯O hydrogen bonds, intramolecular N—H⋯Br interaction.[3][4]

#### Discussion of Substituent Effects:

The comparison between 2-Bromo-4,6-dinitroaniline and 2-Bromo-4-nitroaniline reveals the significant impact of the number of nitro groups on the crystal structure. The presence of a second nitro group in 2-Bromo-4,6-dinitroaniline leads to a monoclinic crystal system, in contrast to the orthorhombic system of the mono-nitro derivative. This is likely due to the additional hydrogen bonding and other weak interactions facilitated by the extra nitro group, leading to a different optimal packing arrangement.[1][3][4]

For the target molecule, **2-Bromo-4-fluoro-6-nitroaniline**, the introduction of a fluorine atom in place of a nitro group (compared to 2-Bromo-4,6-dinitroaniline) or a hydrogen atom (compared to 2-bromo-6-nitroaniline) is expected to introduce further changes. Fluorine is highly electronegative and can participate in hydrogen bonding (C—H⋯F) and other electrostatic

interactions, which would influence the crystal packing. The smaller size of fluorine compared to a nitro group would also alter the steric environment, potentially allowing for a more compact crystal lattice.

## Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure for small molecules like **2-Bromo-4-fluoro-6-nitroaniline** follows a standardized experimental procedure.

### 1. Crystal Growth:

- Single crystals of the compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. Common solvents include dichloromethane, methanol, or ethanol. The process involves dissolving the compound in the chosen solvent and allowing the solvent to evaporate slowly over several days in a loosely covered container.

### 2. Data Collection:

- A suitable single crystal is mounted on a goniometer head.
- The crystal is placed in a stream of cold nitrogen gas (typically around 100-173 K) to minimize thermal vibrations and potential crystal degradation.
- X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K $\alpha$  or Cu K $\alpha$  radiation) and a detector (e.g., CCD or CMOS).
- The diffractometer rotates the crystal through a series of angles while exposing it to the X-ray beam, and the diffraction pattern is recorded.

### 3. Data Reduction and Structure Solution:

- The collected diffraction data are processed to correct for various factors such as absorption, polarization, and Lorentz effects.
- The unit cell parameters and space group are determined from the diffraction pattern.

- The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

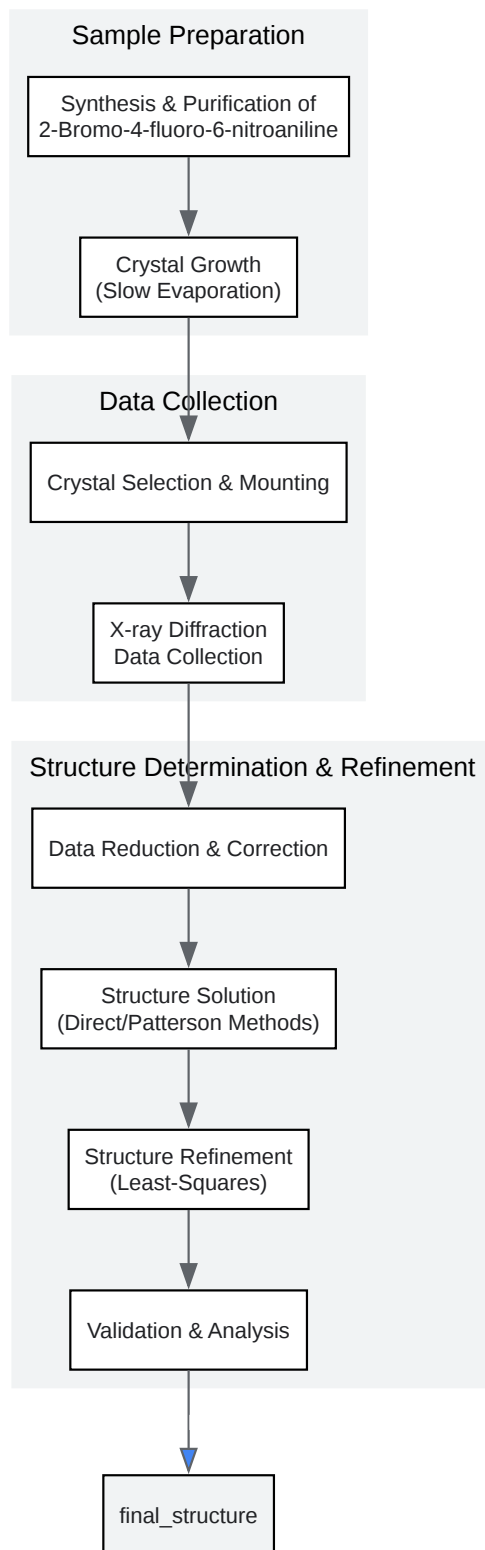
#### 4. Structure Refinement:

- The initial structural model is refined against the experimental data using least-squares methods.
- Anisotropic displacement parameters for non-hydrogen atoms are refined.
- Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
- The final refined structure is validated using various crystallographic metrics.

## Experimental Workflow

The following diagram illustrates the typical workflow for X-ray crystal structure analysis.

## Experimental Workflow for X-ray Crystal Structure Analysis

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Caption: A flowchart illustrating the key stages of X-ray crystal structure analysis.

This guide provides a framework for understanding the crystal structure of **2-Bromo-4-fluoro-6-nitroaniline** by comparing it with known analogs. The provided experimental protocol and workflow offer a practical overview of the crystallographic process for researchers in the field.

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